4-(4-Methoxyphenyl)-2-methyl-1-butene
Overview
Description
4-(4-Methoxyphenyl)-2-methyl-1-butene is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-methyl-1-butene can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetonitrile with 2-methyl-1-butene in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon can be employed to enhance the reaction efficiency and selectivity. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize the output while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond in the presence of a catalyst such as palladium on carbon can yield the saturated derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 4-(4-methoxyphenyl)-2-methylbutan-2-one or 4-(4-methoxyphenyl)-2-methylbutanoic acid.
Reduction: Formation of 4-(4-methoxyphenyl)-2-methylbutane.
Substitution: Formation of halogenated derivatives such as 4-(4-bromophenyl)-2-methyl-1-butene.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-methyl-1-butene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of signal transduction processes and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Methoxyphenylacetone
- 4-Methoxyphenylbutane
Comparison
Compared to these similar compounds, 4-(4-Methoxyphenyl)-2-methyl-1-butene is unique due to the presence of the butene chain, which imparts distinct chemical reactivity and biological activity. The methoxy group enhances its solubility and interaction with various molecular targets, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
1-methoxy-4-(3-methylbut-3-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)4-5-11-6-8-12(13-3)9-7-11/h6-9H,1,4-5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLXNUWVHXNGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452518 | |
Record name | 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18491-21-9 | |
Record name | 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the isomerization of 4-(4-Methoxyphenyl)-2-methyl-1-butene?
A1: this compound serves as a valuable model compound for understanding the mechanism of enzymatic reactions, particularly those catalyzed by isopentenyl pyrophosphate isomerase (IPPI). [] IPPI plays a crucial role in the biosynthesis of isoprenoids, essential building blocks for various biomolecules. By investigating the stepwise isomerization of this compound to 4-(4-Methoxyphenyl)-2-methyl-2-butene in water, researchers can gain insights into the energetics and mechanistic details of similar enzymatic reactions. [] This understanding is crucial for developing new drugs and biocatalysts.
Q2: How do the reactions of this compound differ in the presence and absence of good nucleophiles?
A2: In reactions conducted in a 50:50 (v/v) trifluoroethanol/water solution, this compound demonstrates a significant preference for elimination reactions over nucleophilic substitution, even in the presence of a good nucleophile like azide ion (N3-). [] This observation suggests that the elimination reactions proceed through a concerted unimolecular mechanism, bypassing the formation of a discrete tertiary carbocation intermediate. [] Notably, the presence of N3- does not significantly alter the yield of alkene products, further supporting the dominance of the concerted elimination pathway.
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